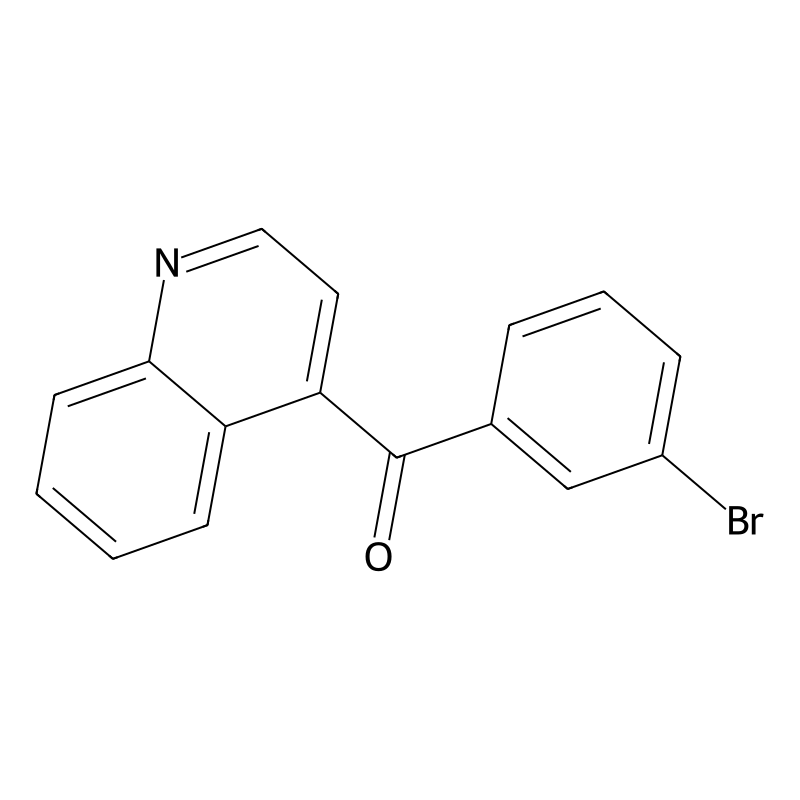

4-(3-Bromobenzoyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Bromobenzoyl)quinoline is a chemical compound that features a quinoline ring substituted with a 3-bromobenzoyl group. Quinoline itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, making it an important scaffold in medicinal chemistry. The presence of the bromobenzoyl group enhances its chemical reactivity and biological activity, making it a subject of interest in various fields including pharmaceuticals and materials science.

The chemical reactivity of 4-(3-Bromobenzoyl)quinoline can be attributed to both the quinoline core and the bromobenzoyl substituent. Typical reactions include:

- Electrophilic Aromatic Substitution: The bromine atom can facilitate electrophilic substitutions on the aromatic ring, allowing for further functionalization.

- Nucleophilic Substitution: The carbonyl group in the benzoyl moiety can participate in nucleophilic attack, leading to the formation of amides or other derivatives.

- Cross-Coupling Reactions: The presence of bromine makes it suitable for cross-coupling reactions such as Suzuki or Heck reactions, enabling the synthesis of more complex molecules.

4-(3-Bromobenzoyl)quinoline exhibits noteworthy biological activities, which include:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives of quinoline are known to inhibit cancer cell proliferation, suggesting potential applications in oncology.

- Anti-inflammatory Effects: Certain quinoline derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential.

Several methods can be employed for synthesizing 4-(3-Bromobenzoyl)quinoline:

- Friedländer Synthesis: This classical method involves the condensation of an aniline derivative with a carbonyl compound followed by cyclization to form the quinoline ring.

- Bromination followed by Acylation: Starting from quinoline, bromination can be performed using bromine or N-bromosuccinimide, followed by acylation with 3-bromobenzoyl chloride to introduce the benzoyl group.

- One-Pot Synthesis: Recent advancements suggest one-pot methods where multiple reagents are combined in a single reaction vessel, simplifying the synthetic process and improving yields .

4-(3-Bromobenzoyl)quinoline has several applications:

- Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anticancer agents.

- Material Science: Its unique properties make it suitable for developing organic semiconductors or dyes.

- Research: Used as a probe in biological studies due to its ability to interact with various biomolecules.

Interaction studies involving 4-(3-Bromobenzoyl)quinoline typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, docking studies and molecular dynamics simulations can provide insights into how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 4-(3-Bromobenzoyl)quinoline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(2-Bromobenzoyl)quinoline | Similar bromobenzoyl substitution | Antimicrobial |

| N-(4-bromobenzoyl)quinoline-2-carboxamide | Contains an amide functional group | Anticancer |

| 4-(3-Chlorobenzoyl)quinoline | Chlorine instead of bromine | Antiviral |

| 4-(Phenyl)quinoline | Lacks halogen substitution | General pharmacological activity |

Uniqueness: The presence of the bromine atom in 4-(3-Bromobenzoyl)quinoline enhances its electrophilicity compared to chlorinated analogs, potentially leading to different reactivity patterns and biological interactions.

Traditional Condensation Approaches

Traditional condensation methods remain foundational for quinoline synthesis, offering established protocols with well-understood mechanistic pathways. The Friedländer synthesis represents the most versatile approach, utilizing o-aminobenzaldehyde or o-aminoacetophenone with α-methylene carbonyl compounds under acid or base catalysis [1] [2] [3]. This method operates under relatively mild conditions (80-120°C) and achieves yields of 70-85%, making it suitable for 4-(3-bromobenzoyl)quinoline synthesis through appropriate substrate selection [4] [5].

The Skraup synthesis, historically significant as the first quinoline synthesis method, involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent [6] [4]. While providing access to simple starting materials, this approach suffers from harsh reaction conditions (140-160°C) and modest yields (45-65%) [7] [8]. The violent exothermic nature and formation of tar-like byproducts limit its practical application for complex quinoline derivatives.

The Doebner-Miller synthesis offers improved regioselectivity through the condensation of aniline with acetaldehyde in hydrochloric acid [6] [4]. Operating at moderate temperatures (100-140°C), this method achieves yields of 50-70% but requires careful control due to exothermic reaction characteristics [9] [10]. Recent modifications using acrolein diethyl acetal have improved yields to 54% under aqueous conditions [10].

Combes synthesis utilizes the unique approach of condensing anilines with β-diketones, followed by acid-catalyzed cyclization [11] [12]. This method provides 2,4-disubstituted quinolines in 60-80% yields but suffers from limited substrate scope and requires high-temperature conditions (100-140°C) [11] [9].

The Conrad-Limpach synthesis focuses on the formation of 4-quinolones through the condensation of anilines with β-ketoesters [12] [9]. While achieving good yields (65-85%), the method requires elevated temperatures (150-200°C) and may not be directly applicable to 4-(3-bromobenzoyl)quinoline synthesis without structural modifications.

Pfitzinger synthesis employs isatin and α-methylene carbonyl compounds under basic conditions, introducing carboxylic acid functionality [6] [4]. This method operates at moderate temperatures (80-120°C) with yields of 60-75%, offering a unique pathway for quinoline-4-carboxylic acid derivatives that could be subsequently modified to access the target compound.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized quinoline synthesis through enabling selective C-C and C-N bond formation under mild conditions. Suzuki coupling using palladium catalysts such as Pd(PPh3)4 with cesium carbonate achieves exceptional yields (85-95%) in toluene at 100°C [13] [14] [15]. This approach proves particularly valuable for introducing aryl substituents onto quinoline scaffolds, with applications demonstrated in the synthesis of 4-prenylated quinolines and various substituted derivatives [15] [16].

Buchwald-Hartwig amination represents a powerful tool for C-N bond formation, employing Pd(OAc)2 with (R)-BINAP ligands to achieve yields of 60-88% under reflux conditions [17] [18] [19]. This methodology has been successfully applied to quinoline synthesis, including the total synthesis of quindoline and related alkaloids [17] [20]. The reaction tolerates various functional groups and provides access to complex nitrogen-containing heterocycles.

Copper-catalyzed oxidative cyclization using Cu(OTf)2 offers a metal-efficient approach under aerobic conditions at 80°C [21] [22]. This methodology achieves yields of 70-90% with reaction times of 2-8 hours, demonstrating good functional group tolerance and environmental compatibility [23] [21].

Iron-catalyzed processes utilizing Fe3O4 nanoparticles provide sustainable alternatives with rapid reaction kinetics [24] [21]. Under microwave conditions in ethanol, these catalysts achieve yields of 85-96% within 5-15 minutes, offering significant advantages in terms of reaction efficiency and environmental impact [24] [22].

Nickel-catalyzed systems demonstrate versatility in cross-coupling reactions, operating in DMF at 120°C with yields of 75-85% [25] [26]. These catalysts show particular promise for asymmetric synthesis, with applications in the stereoselective formation of quinoline derivatives [25].

Ruthenium complexes enable dehydrogenative coupling reactions in toluene at 120°C, achieving yields of 80-90% with excellent atom economy [26] [22]. These catalysts facilitate the formation of quinoline scaffolds through direct C-H activation pathways, reducing the need for pre-functionalized starting materials.

Microwave-Assisted and Solvent-Free Synthetic Innovations

Microwave irradiation has emerged as a transformative technology for quinoline synthesis, offering rapid reaction times, enhanced yields, and improved environmental profiles. Microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst achieves yields of 85-95% within 5 minutes at 160°C [27] [28]. This protocol demonstrates exceptional efficiency compared to conventional heating methods, which require several days for comparable results [27].

Microwave-assisted Skraup synthesis utilizing o-nitrobenzaldehyde and enolizable ketones with SnCl2·2H2O as reductant achieves yields of 75% in 5 minutes without organic solvents [7] [8]. The elimination of stringent reaction conditions and expensive catalysts makes this approach particularly attractive for practical applications [7].

Solvent-free condensation methods represent a paradigm shift toward greener synthetic approaches. The reaction of o-nitrobenzaldehyde with ketones under microwave irradiation at 105°C provides quinoline derivatives in 54-83% yields within 5 minutes [7] [8]. This methodology eliminates the need for organic solvents while maintaining high efficiency and selectivity.

Three-component microwave reactions using montmorillonite K-10 as catalyst achieve yields of 88-95% in 3-5 minutes under solvent-free conditions [29] [30]. The multicomponent approach provides excellent atom economy and allows for the synthesis of diversely substituted quinolines through variation of the aldehyde, amine, and alkyne components [29].

Ionic liquid catalysis employs environmentally benign ionic liquids as both solvent and catalyst, achieving yields of 85-98% at 120°C within 30 minutes [31] [32]. These systems demonstrate excellent recyclability and water tolerance, making them attractive for large-scale applications [33].

Montmorillonite K-10 catalysis provides a heterogeneous approach with yields of 90% at 160°C in 10 minutes under solvent-free conditions [29] [30]. The catalyst demonstrates excellent reusability and environmental compatibility, supporting sustainable synthetic practices.

Regioselective Bromination Techniques

Regioselective bromination of quinoline derivatives is crucial for accessing functionalized intermediates suitable for further synthetic transformations. N-Bromosuccinimide (NBS) bromination in chloroform at room temperature provides access to multiple bromination sites (C-3, C-6, C-8) with yields of 75-94% [34] [35]. This electrophilic aromatic substitution occurs readily due to the electron-rich nature of the quinoline benzene ring, with the amino group activation facilitating substitution [34].

Molecular bromine in sulfuric acid achieves high regioselectivity for C-5 bromination at -25°C, providing yields of 72-90% [36] [37]. The low-temperature conditions ensure kinetic control, suppressing formation of regioisomers and minimizing side reactions [36] [38]. This method proves particularly valuable for accessing 5-bromoquinoline derivatives required for pharmaceutical applications.

N,N'-Dibromoisocyanuric acid (DBI) in trifluoroacetic acid provides clean bromination at the C-5 position with yields of 76-85% at -20°C [36] [37]. This reagent system offers advantages in terms of reaction control and product purity, with minimal formation of polyhalogenated byproducts [36].

Radical bromination using NBS with AIBN in benzene under reflux conditions accesses multiple bromination sites (C-4, C-6, C-8) with yields of 75% [34] [35]. The radical mechanism enables bromination at positions that are typically less accessible through electrophilic aromatic substitution, expanding the scope of functionalizable sites [34].

Molecular bromine under mild conditions provides access to bromination at C-2, C-3, and C-5 positions with yields of 60-80% [39] [40]. This approach offers good functional group tolerance and can be applied to various quinoline derivatives, including methoxy-substituted systems [39] [40].

Purification Protocols and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4-(3-bromobenzoyl)quinoline suitable for pharmaceutical and materials applications. Column chromatography using silica gel with hexane:ethyl acetate gradients achieves purities of 95-99% with yield recoveries of 80-90% [41] [42]. This method provides high resolution separation and is suitable for gram-scale purifications, making it the standard approach for quinoline derivative purification.

Recrystallization from ethanol-water mixtures offers a simple and cost-effective purification method, achieving purities of 92-98% with yield recoveries of 70-85% [41] [43]. This technique proves particularly effective for final product isolation, providing crystalline materials suitable for structural characterization and biological evaluation [43] [44].

Acid-base extraction protocols utilizing hydrochloric acid and sodium hydroxide provide selective separation with purities of 90-95% and yield recoveries of 85-95% [41] [45]. The basic nature of quinoline derivatives enables efficient extraction into aqueous acid, followed by neutralization to recover the purified product [41] [45].

High-performance liquid chromatography (HPLC) purification achieves analytical purity (99%+) with yield recoveries of 60-80% [46] [47]. This method proves essential for obtaining samples suitable for biological testing and detailed analytical characterization, though it is primarily applicable to smaller scale preparations [46] [48].

Sublimation under reduced pressure provides pure crystalline products with purities of 98-99% and yield recoveries of 60-80% [41] [49]. This technique proves particularly valuable for volatile quinoline derivatives, offering a solvent-free purification approach that eliminates residual impurities [41].

Preparative thin-layer chromatography (TLC) serves as a valuable tool for small-scale purifications, achieving purities of 85-95% with yield recoveries of 70-85% [41] [50]. This method proves essential for compound identification and preliminary purification studies, particularly during synthetic route development.

Modern quinoline synthesis incorporates process optimization strategies including reaction monitoring, automated synthesis platforms, and continuous flow chemistry approaches. These methodologies enable rapid optimization of reaction conditions, scalability assessment, and implementation of quality-by-design principles in pharmaceutical manufacturing [51] [52] [53].